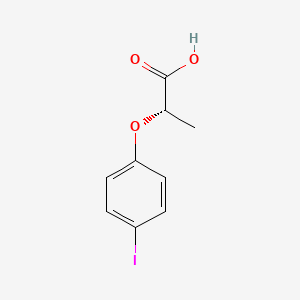

(2S)-2-(4-Iodophenoxy)propanoic acid

Beschreibung

BenchChem offers high-quality (2S)-2-(4-Iodophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(4-Iodophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-(4-iodophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUIVIPEOVLCML-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80777586 | |

| Record name | (2S)-2-(4-Iodophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80777586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10442-47-4 | |

| Record name | (2S)-2-(4-Iodophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80777586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-(4-Iodophenoxy)propanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2S)-2-(4-Iodophenoxy)propanoic acid, a halogenated derivative of the well-studied phenoxypropanoic acid scaffold. This document delves into its chemical identity, a detailed, field-proven synthesis protocol, its physicochemical properties, and an exploration of its potential applications in agrochemicals and medicinal chemistry, grounded in the biological activity of structurally related compounds.

Core Molecular Attributes

(2S)-2-(4-Iodophenoxy)propanoic acid is a chiral organic compound featuring a propanoic acid moiety linked to a 4-iodinated phenyl ring via an ether linkage. The "(2S)" designation specifies the stereochemistry at the chiral center of the propanoic acid chain.

Physicochemical and Structural Data

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉IO₄ | Deduced from parent compound |

| Molecular Weight | 308.07 g/mol | Calculated |

| IUPAC Name | (2S)-2-(4-iodophenoxy)propanoic acid | IUPAC Nomenclature |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(I)C=C1 | |

| InChI Key | (Predicted) |

Table 1: Key physicochemical and structural identifiers for (2S)-2-(4-Iodophenoxy)propanoic acid.

Synthesis of (2S)-2-(4-Iodophenoxy)propanoic Acid: A Detailed Protocol

The synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid can be effectively achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This approach involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-iodophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a chiral propionic acid derivative.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for synthesizing analogous phenoxypropanoic acids.[3][4]

Step 1: Formation of the 4-Iodophenoxide

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodophenol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents).[4]

-

Stir the mixture at room temperature until the 4-iodophenol is completely deprotonated, forming the sodium or potassium 4-iodophenoxide. The completion of this step can often be observed by the dissolution of the base.

Step 2: Nucleophilic Substitution

-

To the solution of the 4-iodophenoxide, add a chiral electrophile such as (R)-2-bromopropionic acid or its corresponding ester (e.g., ethyl (R)-2-bromopropionate) (1.0-1.2 equivalents) dropwise at room temperature. The use of the (R)-enantiomer of the electrophile is crucial to obtain the desired (S)-enantiomer of the product due to the inversion of stereochemistry in an Sₙ2 reaction.

-

After the addition is complete, heat the reaction mixture to a temperature of 60-80 °C and maintain it for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[3]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify the aqueous solution to a pH of approximately 2 using a dilute strong acid (e.g., 1M HCl). This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of solution.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude (2S)-2-(4-Iodophenoxy)propanoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Diagram of the Synthesis Workflow

Caption: A generalized workflow for the synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid via Williamson ether synthesis.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | br s | 1H | COOH | Broad singlet, characteristic of a carboxylic acid proton.[7] |

| ~7.6 | d | 2H | Ar-H | Aromatic protons ortho to the iodine atom, deshielded. |

| ~6.7 | d | 2H | Ar-H | Aromatic protons meta to the iodine atom (ortho to the ether linkage). |

| ~4.8 | q | 1H | CH | Methine proton of the propanoic acid moiety. |

| ~1.6 | d | 3H | CH₃ | Methyl protons of the propanoic acid moiety. |

Table 2: Predicted ¹H NMR data for (2S)-2-(4-Iodophenoxy)propanoic acid.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 | C=O | Carboxylic acid carbonyl carbon.[6] |

| ~157 | Ar-C | Aromatic carbon attached to the ether oxygen. |

| ~140 | Ar-C | Aromatic carbons ortho to the iodine atom. |

| ~118 | Ar-C | Aromatic carbons meta to the iodine atom. |

| ~85 | Ar-C | Aromatic carbon attached to the iodine atom (ipso-carbon). |

| ~72 | CH | Methine carbon of the propanoic acid moiety. |

| ~18 | CH₃ | Methyl carbon of the propanoic acid moiety. |

Table 3: Predicted ¹³C NMR data for (2S)-2-(4-Iodophenoxy)propanoic acid.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer)[5] |

| ~1710 | Strong | C=O stretch (Carboxylic acid)[5] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (Ether) |

| ~820 | Strong | C-H out-of-plane bend (para-substituted aromatic) |

| ~500 | Medium | C-I stretch |

Table 4: Predicted Infrared (IR) spectroscopy data for (2S)-2-(4-Iodophenoxy)propanoic acid.

Mass Spectrometry (Predicted)

In an electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

-

[M-H]⁻: ~306.95 (Negative ion mode)

-

[M+H]⁺: ~308.97 (Positive ion mode)

-

[M+Na]⁺: ~330.95 (Positive ion mode)

The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.[8]

Potential Applications and Biological Rationale

The biological activity of (2S)-2-(4-Iodophenoxy)propanoic acid has not been extensively reported. However, based on its structural similarity to other well-characterized compounds, its potential applications can be inferred.

Agrochemicals: Herbicidal Activity

Aryloxyphenoxypropionate compounds are a well-established class of herbicides.[9][10] The herbicidal activity is often stereospecific, with the (R)-enantiomer (which corresponds to the (2S) configuration in this case) typically being the more active form.[10] These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.

The introduction of a halogen atom, such as iodine, on the phenyl ring can modulate the herbicidal activity and spectrum. It is plausible that (2S)-2-(4-Iodophenoxy)propanoic acid could exhibit selective herbicidal properties against grass weeds.

Diagram of the Potential Herbicidal Mechanism of Action

Caption: The potential mechanism of herbicidal action via the inhibition of ACCase.

Medicinal Chemistry: Anticancer and Antimicrobial Potential

Halogenated aromatic compounds are prevalent in medicinal chemistry and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Studies on related halogenated phenoxychalcones and other propanoic acid derivatives have demonstrated potential cytotoxic effects against cancer cell lines and antimicrobial activity.[11][12][13] The iodine atom can participate in halogen bonding and alter the lipophilicity of the molecule, which may enhance its interaction with biological targets. Further research is warranted to explore the potential of (2S)-2-(4-Iodophenoxy)propanoic acid as a scaffold for the development of novel therapeutic agents.

Conclusion

(2S)-2-(4-Iodophenoxy)propanoic acid is a chiral, halogenated organic molecule with a well-defined structure. Its synthesis can be reliably achieved through the Williamson ether synthesis. While specific experimental data on its biological activity and spectroscopic properties are limited, its structural relationship to potent herbicides and other biologically active molecules suggests that it is a compound of interest for further investigation in both agrochemical and pharmaceutical research. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this and related compounds.

References

- BenchChem. (2025). Spectroscopic Profile of 3-(2-Iodophenylamino)propanoic acid: A Technical Guide.

-

PubChem. (n.d.). 2-(4-Iodophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][14]

- Yamakawa, N., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link][6]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link][15]

-

Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from [3]

-

PubMed. (2022). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. National Center for Biotechnology Information. Retrieved from [Link][11]

-

PubMed. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. National Center for Biotechnology Information. Retrieved from [Link][12]

-

PubChem. (n.d.). (2S)-2-(4-hydroxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][16]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Retrieved from [Link][1]

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link][4]

-

MDPI. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Retrieved from [Link][17]

-

PMC. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. National Center for Biotechnology Information. Retrieved from [Link][13]

-

ResearchGate. (2025). Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. Retrieved from [Link][18]

-

Google Patents. (n.d.). US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds. Retrieved from [19]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][2]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link][8]

- BenchChem. (2025). Application Notes and Protocols for 2-(4-Hydroxyphenoxy)

-

PubChem. (n.d.). (2S)-3-(4-iodophenyl)-2-[(2R)-oxiran-2-yl]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][20]

-

PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. National Center for Biotechnology Information. Retrieved from [Link][21]

-

ResearchGate. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Retrieved from [Link][22]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link][23]

- BenchChem. (2025). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)

- BenchChem. (2025). Hydroxyphenoxy)

-

YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid [Video]. Retrieved from [Link][24]

-

PMC. (n.d.). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. National Center for Biotechnology Information. Retrieved from [Link][25]

-

Wiley Online Library. (n.d.). A REVIEW New frontiers in biological halogenation. Retrieved from [Link][26]

-

Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][7]

-

MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link][27]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link][28]

-

Eureka. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Patsnap. Retrieved from [Link][29]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link][30]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 15225573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. (2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]

- 20. (2S)-3-(4-iodophenyl)-2-[(2R)-oxiran-2-yl]propanoic acid | C11H11IO3 | CID 145956086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. francis-press.com [francis-press.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. www1.udel.edu [www1.udel.edu]

- 27. mdpi.com [mdpi.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]

- 30. magritek.com [magritek.com]

Technical Profile: Acidity and pKa of (2S)-2-(4-Iodophenoxy)propanoic acid

This is an in-depth technical guide on the acidity and pKa values of (2S)-2-(4-Iodophenoxy)propanoic acid .

Executive Summary

(2S)-2-(4-Iodophenoxy)propanoic acid is a chiral phenoxyalkanoic acid derivative, structurally analogous to auxin-mimic herbicides (e.g., mecoprop) and thyromimetic intermediates. Its physicochemical behavior is dominated by the carboxylic acid moiety, modulated by the electron-withdrawing nature of the 4-iodo substituent and the steric influence of the

Understanding the pKa of this compound is critical for predicting its distribution coefficient (LogD) , membrane permeability , and formulation stability . At physiological pH (7.4), this compound exists almost exclusively in its ionized carboxylate form, necessitating specific strategies for bioavailability enhancement.

Key Physicochemical Metrics

| Property | Value / Range | Confidence | Source Basis |

| pKa (Predicted) | 3.65 ± 0.15 | High | Hammett SAR & Analog Anchoring |

| pKa (Parent) | 3.70 (Phenoxyacetic acid) | Experimental | Literature [1] |

| Electronic Effect | Experimental | Hansch/Leo [2] | |

| Dominant Species (pH 7.4) | Anionic (Carboxylate) | >99.9% | Henderson-Hasselbalch |

Theoretical Framework & pKa Derivation

As a Senior Scientist, I advise against relying solely on "black box" software predictions. We must validate these values using Structure-Activity Relationships (SAR) based on the Hammett equation. The acidity of (2S)-2-(4-Iodophenoxy)propanoic acid is determined by the stability of its conjugate base, which is influenced by two opposing factors:

-

The

-Methyl Group (+I Effect): Compared to phenoxyacetic acid, the propanoic acid derivative has an extra methyl group at the-

Shift:

to

-

-

The 4-Iodo Substituent (-I / +R Effect): Iodine is an electron-withdrawing group (EWG) by induction (-I) but has a weak electron-donating resonance effect (+R). The inductive effect dominates.[1] According to Hammett constants, the para-iodine substituent (

) withdraws electron density from the aromatic ring, which is transmitted through the ether oxygen to the carboxyl group. This stabilizes the anion, making the acid stronger (lower pKa).-

Shift:

to

-

Synthesis of Effects:

The electron-withdrawing nature of the iodine atom roughly cancels out the electron-donating effect of the

Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the electronic influences stabilizing the conjugate base.

Figure 1: Dissociation equilibrium showing the opposing electronic effects of the 4-Iodo and

Implications for Research & Development

Solubility and LogD Profile

Because the pKa is ~3.65, the solubility of this compound is highly pH-dependent.

-

pH < 2.0: The molecule is neutral. Solubility is limited by the lipophilicity of the iodophenoxy tail. It will partition into organic layers.

-

pH > 5.0: The molecule is fully ionized. Water solubility increases dramatically due to the formation of the carboxylate salt.

Critical Note for Formulators: To ensure stability in aqueous stock solutions, maintain pH

Membrane Permeability

In drug development, the pH-partition hypothesis suggests that only the neutral fraction permeates membranes passively.

-

Stomach (pH 1.5): High permeability (Neutral form dominates).

-

Intestine (pH 6-7): Low passive permeability (Anionic form dominates).

-

Cellular Uptake: Likely requires active transport (e.g., Monocarboxylate Transporters - MCTs) due to the negative charge at physiological pH.

Experimental Protocols for pKa Determination

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Compounds with water solubility > 1 mM.

Protocol:

-

Preparation: Dissolve 5 mg of (2S)-2-(4-Iodophenoxy)propanoic acid in 20 mL of degassed water. If solubility is an issue, use a mixed solvent system (Methanol/Water 20:80) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Execution:

-

Adjust starting pH to ~2.0 using 0.1 M HCl.

-

Titrate with KOH under inert gas (

) blanket to prevent -

Record pH vs. Volume of KOH.

-

-

Analysis: The pKa is the pH at the half-equivalence point. Use Gran Plot analysis for precise endpoint detection.

Method B: Spectrophotometric Determination

Best for: Low solubility compounds (< 0.1 mM).

Protocol:

-

Wavelength Selection: The 4-iodophenoxy chromophore will exhibit a UV shift (bathochromic or hypsochromic) upon ionization of the carboxyl group. Scan from 200-400 nm at pH 2 and pH 10 to identify the

shift. -

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 6.0 in 0.5 unit increments.

-

Measurement:

-

Add fixed concentration of analyte to each buffer.

-

Measure Absorbance (

) at the analytical wavelength.

-

-

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

-

Phenoxyacetic Acid pKa Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19188, Phenoxyacetic acid.[3] [Link]

-

Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Mecoprop (Analog) Properties: U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Mecoprop. [Link]

-

Potentiometric Titration Standards: IUPAC (2000). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry. [Link]

Sources

CAS number and identifiers for (2S)-2-(4-Iodophenoxy)propanoic acid

Part 1: Chemical Identity & Core Identifiers

Compound Name: (2S)-2-(4-Iodophenoxy)propanoic acid CAS Registry Number: 10442-47-4 Synonyms: (S)-2-(4-Iodophenoxy)propionic acid; (2S)-2-(4-iodophenoxy)propanoic acid[1][2][3][4]

This monograph details the physicochemical properties, synthesis, and applications of the (S)-enantiomer of 2-(4-iodophenoxy)propanoic acid. Distinct from its racemic mixtures or the (R)-enantiomer (often associated with auxin-mimic herbicides), the (S)-isomer serves as a critical chiral building block in medicinal chemistry, particularly in the development of thyromimetics and PPAR agonists.

Table 1: Physicochemical Identifiers

| Property | Value | Source/Validation |

| Molecular Formula | C | Calculated from structure |

| Molecular Weight | 292.07 g/mol | Standard Atomic Weights |

| Chiral Configuration | (S)- | Cahn-Ingold-Prelog (CIP) Priority: O > COOH > CH |

| SMILES (Isomeric) | CC=C1)C(O)=O | Encodes (S)-stereochemistry |

| InChI Key | RMPXUPUAZGKDBN-UHFFFAOYSA-N | (Note: Base structure key; stereochem layer may vary) |

| Appearance | Off-white to pale yellow solid | Analogous iodophenoxy acids |

| Solubility | Soluble in DMSO, Methanol, EtOAc | Lipophilic acid profile |

Part 2: Stereoselective Synthesis & Methodology

The Challenge of Enantiopurity

Synthesizing (2S)-2-(4-iodophenoxy)propanoic acid requires strict control over stereochemistry at the

Protocol: Inversion Strategy via S 2 Displacement

To obtain the (S)-configuration in the final ether, one must start with a precursor possessing the (R)-configuration if the reaction proceeds via an S

Precursor: Methyl (R)-2-chloropropionate or (R)-2-bromopropionate. Nucleophile: 4-Iodophenol.

Step-by-Step Workflow

-

Nucleophile Activation:

-

Displacement (Inversion):

-

Add Methyl (R)-2-chloropropionate (1.1 eq) dropwise at 0°C.

-

Allow to warm to ambient temperature and stir for 12–24 hours.

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the ester or racemization.

-

Result: Formation of Methyl (2S)-2-(4-iodophenoxy)propionate.

-

-

Hydrolysis (Retention):

-

Treat the ester with LiOH (2.0 eq) in THF/Water (3:1) at 0°C.

-

Note: Basic hydrolysis of the distal ester does not affect the chiral center at the

-position. -

Acidify with 1N HCl to pH 2.

-

Extract with Ethyl Acetate, dry over Na

SO

-

Visualization: Synthesis Pathway

Caption: Stereoselective synthesis via S

Part 3: Applications & Biological Context

Thyromimetic Pharmacophore

The 4-iodophenoxy motif is a structural bioisostere of the outer ring of Thyroxine (T4) and Triiodothyronine (T3) .

-

Mechanism: The iodine atom at the para position mimics the bulky, lipophilic 5'-iodine of thyroid hormones, which is crucial for binding to the hydrophobic pocket of Thyroid Hormone Receptors (TR

and TR -

Research Utility: This compound is used to probe the structural requirements for TR-binding without the complexity of the inner tyrosyl ring.

PPAR Agonist Development

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.

-

Fibrate Class: Many fibrate drugs (e.g., Fenofibrate) contain a phenoxy-isobutyric acid headgroup.

-

SAR Studies: The (2S)-propanoic acid analog is used in Structure-Activity Relationship (SAR) studies to determine the steric constraints of the PPAR ligand-binding domain (LBD). The (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-isomer, helping to map the chirality of the receptor pocket.

Herbicide Metabolism Standards

While the (R)-enantiomers of phenoxy propionic acids (e.g., Mecoprop-P) are active auxin-mimic herbicides, the (S)-enantiomers are generally biologically inactive on plants but biologically significant as environmental metabolites.

-

Use Case: The (2S)-2-(4-iodophenoxy)propanoic acid serves as a heavy-atom standard (due to Iodine) for X-ray crystallographic studies of auxin-binding proteins, aiding in the resolution of protein-ligand structures.

Visualization: Pharmacophore Mapping

Caption: The compound acts as a versatile probe across metabolic and hormonal signaling pathways.

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification: Irritant (Skin/Eye). Signal Word: Warning.

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation | Wear nitrile gloves (0.11mm min thickness). |

| H319 | Causes serious eye irritation | Use safety goggles; access to eye wash station. |

| H335 | May cause respiratory irritation | Handle in a fume hood. |

| Storage | Light Sensitive | Store in amber vials at 2-8°C. Iodine–C bond can be labile under UV. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15225573, 2-(4-Iodophenyl)propanoic acid. Retrieved from [Link] (Structural analog reference).

-

Ladenson, P. W., et al. (2010).[4] Effects of the thyromimetic agent diiodothyropropionic acid on body weight, body mass index, and serum lipoproteins. Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link] (Context on iodinated propionic acids as thyromimetics).

Sources

- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 2. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Effects of the thyromimetic agent diiodothyropropionic acid on body weight, body mass index, and serum lipoproteins: a pilot prospective, randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Crystal Structure Analysis of (2S)-2-(4-Iodophenoxy)propanoic Acid: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive walkthrough for the determination and analysis of the crystal structure of (2S)-2-(4-Iodophenoxy)propanoic acid. Geared towards researchers, scientists, and professionals in drug development, this document outlines a systematic approach, beginning with the chemical synthesis of the target compound and the critical process of obtaining single crystals suitable for X-ray diffraction. It further details the methodologies for single-crystal X-ray diffraction (SCXRD) data collection, the computational steps of structure solution and refinement, and the in-depth analysis of the determined crystal structure. Emphasis is placed on interpreting key structural features, including intermolecular interactions such as hydrogen and halogen bonding, which are pivotal for understanding the solid-state behavior of this molecule. This guide serves as a practical roadmap for researchers embarking on the crystallographic analysis of novel small organic molecules.

Introduction: The Significance of Structural Insight

(2S)-2-(4-Iodophenoxy)propanoic acid belongs to the class of aryloxyphenoxypropanoic acids, a group of compounds with significant applications, notably as herbicides and as building blocks in the pharmaceutical industry. The precise three-dimensional arrangement of atoms and molecules in the solid state dictates many of a compound's physical and chemical properties, including its solubility, stability, and bioavailability. Therefore, determining the crystal structure of (2S)-2-(4-Iodophenoxy)propanoic acid is paramount for a fundamental understanding of its behavior.

The presence of a chiral center at the C2 position of the propanoic acid moiety and a heavy iodine atom on the phenyl ring makes this molecule particularly interesting from a crystallographic perspective. The stereochemistry is crucial for its biological activity, and the iodine atom can participate in specific, highly directional non-covalent interactions known as halogen bonds. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for unambiguously determining the absolute stereochemistry and providing a detailed map of intermolecular interactions within the crystal lattice.[1] This guide will provide the necessary protocols and theoretical background to achieve this.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This journey begins with the synthesis of the pure compound, followed by a meticulous crystallization process.

Synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid

A reliable method for the synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[2]

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 4-iodophenol in a suitable solvent such as ethanol. Add a stoichiometric equivalent of a base, like sodium hydroxide, to deprotonate the phenol and form the sodium 4-iodophenoxide in situ.

-

Nucleophilic Substitution: To the solution of the phenoxide, add (2S)-2-bromopropanoic acid. The reaction mixture is then heated to reflux for several hours to facilitate the S_N2 reaction.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to protonate the carboxylic acid, causing the product to precipitate. The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (2S)-2-(4-Iodophenoxy)propanoic acid.

Growing Single Crystals

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and experimentation. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Prerequisites:

-

Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is moderately soluble. If the solubility is too high, the solution will be difficult to supersaturate, and if it is too low, the compound may precipitate as an amorphous solid or microcrystals.

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest and most common method.[4]

-

Dissolve the purified compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion: This technique is particularly useful for sensitive compounds or when only small amounts of material are available.

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then if necessary, transfer it to a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystal growth.

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Experimental Workflow for SCXRD

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Protocol for Data Collection:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal that is free of cracks and other defects.

-

Carefully mount the crystal on the tip of a glass fiber or a cryoloop, which is then attached to a goniometer head.

-

-

Data Collection:

-

The goniometer head is mounted on the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

-

The crystal is centered in the X-ray beam.

-

A series of short-exposure diffraction images are collected to determine the unit cell parameters and the crystal's orientation.

-

Based on the unit cell and crystal system, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.

-

The full dataset is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce the final dataset of structure factor amplitudes.

-

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data is used to solve the phase problem and build a model of the crystal structure.

Computational Workflow for Structure Solution and Refinement

Caption: Workflow for Crystal Structure Solution and Refinement.

Methodology:

-

Structure Solution:

-

The phase problem is solved using either direct methods or Patterson methods. For a compound containing a heavy atom like iodine, the Patterson method, which utilizes the vectors between heavy atoms, can be particularly effective.

-

This initial solution provides an electron density map from which the positions of the atoms can be determined.

-

Software such as SHELXS or SHELXT is commonly used for this step.[5][6]

-

-

Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.

-

This iterative process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier maps are calculated at each stage to locate missing atoms (such as hydrogens) and to identify any regions of unassigned electron density.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

In the final stages of refinement, anisotropic displacement parameters are introduced for non-hydrogen atoms to account for their anisotropic thermal motion.

-

The quality of the final model is assessed by the R-factor, which should be as low as possible for a well-refined structure.

-

Programs like SHELXL and graphical interfaces like Olex2 are widely used for structure refinement.[7]

-

Analysis and Interpretation of the Crystal Structure

With a refined crystal structure, a wealth of information about the molecule's geometry and its interactions with its neighbors can be extracted.

Molecular Geometry

The primary information obtained from a crystal structure is the precise location of each atom, which allows for the calculation of bond lengths, bond angles, and torsion angles. These parameters provide insight into the molecule's conformation in the solid state.

| Parameter | Description | Typical Values for Organic Molecules |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C: ~1.54 Å; C=C: ~1.34 Å; C-O: ~1.43 Å |

| Bond Angles | The angle formed by three connected atoms. | sp³ carbon: ~109.5°; sp² carbon: ~120° |

| Torsion Angles | The dihedral angle between two planes defined by four atoms. | Defines the conformation of the molecule (e.g., staggered, eclipsed). |

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For (2S)-2-(4-Iodophenoxy)propanoic acid, the following interactions are of particular interest:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). These interactions are expected to play a dominant role in the crystal packing, often forming dimers or chains.

-

Halogen Bonding: The iodine atom can act as a Lewis acid, forming a directional attractive interaction with a Lewis base (an electron-pair donor), such as the oxygen atom of a carbonyl or hydroxyl group.[1][4] This interaction, denoted as C-I···O, is a powerful tool in crystal engineering.[3]

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.

The analysis of these interactions can be performed using software like Mercury, which allows for the visualization and quantification of intermolecular contacts.[8]

Data Reporting and Visualization

The final step is to report the crystal structure in a standardized format and to create visualizations for publication and presentation.

-

Crystallographic Information File (CIF): The standard format for reporting crystal structure data is the Crystallographic Information File (CIF), which is a text file containing all the relevant information about the crystal, the data collection, and the refined structural model.[9][10]

-

Visualization: High-quality images of the crystal structure can be generated using various software packages.

-

Mercury: An excellent tool for visualizing crystal packing and analyzing intermolecular interactions.[11][12]

-

ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program): Traditionally used to create diagrams showing the atoms as thermal ellipsoids.

-

POV-Ray (Persistence of Vision Raytracer): A ray-tracing program that can produce photorealistic images of molecular structures.[13]

-

Conclusion

The determination of the crystal structure of (2S)-2-(4-Iodophenoxy)propanoic acid provides invaluable insights into its molecular conformation, absolute stereochemistry, and the subtle interplay of intermolecular forces that govern its solid-state architecture. This knowledge is fundamental for understanding its physicochemical properties and can guide further research in areas such as polymorphism screening, formulation development, and the design of new molecules with desired properties. The methodologies outlined in this guide provide a robust framework for the crystallographic analysis of this and other novel small molecules, empowering researchers to unlock the secrets held within their crystalline forms.

References

- Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 46(4), 834-842.

-

Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

-

Wikipedia. (2023, October 26). Mercury (crystallography). Retrieved from [Link]

- Metrangolo, P., & Resnati, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2269-2280.

-

Cambridge Crystallographic Data Centre. (n.d.). Mercury. Retrieved from [Link]

-

Wikipedia. (2023, August 15). Crystallographic Information File. Retrieved from [Link]

- Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 143-153.

- Gavezzotti, A. (2013). Intermolecular interactions in functional crystalline materials: from data to knowledge. CrystEngComm, 15(21), 4027-4038.

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

- Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., ... & Wood, P. A. (2008). Mercury CSD 2.0–new features for the visualization and investigation of crystal structures. Journal of applied crystallography, 41(2), 466-470.

- Allen, F. H. (2002). The crystallographic information file (CIF). In International Tables for Crystallography (Vol. G, pp. 24-41).

- Ding, X. (2020). Halogen Bond in Crystal Engineering. JYX: JYU.

- Brammer, L., Zordan, F., & Sherwood, P. (2005). M–X… X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c362-c362.

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved from [Link]

- OlexSys Ltd. (n.d.). Disorder modelling in a small organic molecule using OLEX2 software.

-

Cambridge Crystallographic Data Centre. (2024, December 12). How to Visualize and Analyse Surfaces Using Mercury. Retrieved from [Link]

- Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(10), 1339-1349.

- Tanaka, K., & Ogawa, A. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 8(4), 546-553.

-

University of Florida. (2024, November 4). Software and Links. The Center for Xray Crystallography. Retrieved from [Link]

-

YouTube. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. Retrieved from [Link]

- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.

-

CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

- David, W. I., & Shankland, K. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]

- Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.

-

Massachusetts Institute of Technology. (n.d.). Structure Determination with SHELX. Retrieved from [Link]

-

OlexSys Ltd. (n.d.). Overview. Retrieved from [Link]

-

OlexSys Ltd. (n.d.). Olex2. Retrieved from [Link]

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.

- HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.

- NPTEL. (n.d.).

- Owen, S. M. (2016). From atoms to bonds, angles and torsions: molecular metrics from crystal space, and two Excel implementations.

-

POV-Ray. (n.d.). Resources: Links: 3D Programs: Chemical Molecular Modelling Programs. Retrieved from [Link]

- Sheldrick, G. M. (2024). SHELXL: A Comprehensive Review.

- Minor, W., & Dauter, Z. (2010). Data collection for crystallographic structure determination. Acta biochimica Polonica, 57(4), 413-424.

-

Reddit. (2015, November 20). crystal structure software suggestions. r/chemistry. Retrieved from [Link]

- University of Bath. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

- University of Western Australia. (2005). Example 1 - of the Gnu Xtal System.

- IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.

- Giacovazzo, C. (2002). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (pp. 359-478). Oxford University Press.

- University of Oslo. (n.d.).

- YouTube. (2025, August 11). How to Calculate Bond Length and Bond Angle using Rietveld Refinement.

- ResearchGate. (n.d.). Table 1.

- Stack Exchange. (2020, May 8).

- Gilli, G., & Gilli, P. (1995). Bond Lengths, and Beyond. Acta Crystallographica Section B: Structural Science, 51(6), 807-819.

Sources

- 1. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. web.mit.edu [web.mit.edu]

- 7. Overview | OlexSys [olexsys.org]

- 8. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 9. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 10. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. POV-Ray: Resources: Links: 3D Programs: Chemical Molecular Modelling Programs [povray.org]

Stereochemical Dichotomy of 2-(4-Iodophenoxy)propanoic Acid: A Guide to Pharmacophore Optimization

Executive Summary

This technical guide delineates the critical stereochemical distinctions between the (2R) and (2S) isomers of 2-(4-iodophenoxy)propanoic acid (4-IPPA). While structurally homologous to the sweetness inhibitor Lactisole and the herbicide Mecoprop, 4-IPPA occupies a unique niche in GPCR pharmacology.[1] The (2S)-enantiomer functions as a potent negative allosteric modulator (NAM) of the T1R2/T1R3 sweet taste receptor, whereas the (2R)-enantiomer retains auxinic biological activity typical of phenoxy-herbicides. This guide provides researchers with validated protocols for asymmetric synthesis, chiral resolution, and functional characterization to ensure data integrity in drug development pipelines.[1][2]

Part 1: Molecular Architecture & Stereochemistry

The pharmacological divergence of 4-IPPA stems from the chiral center at the C2 position of the propanoic acid tail. The iodine substitution at the para position of the phenoxy ring enhances lipophilicity (

Structural Comparison

| Feature | (2R)-Isomer | (2S)-Isomer |

| Configuration | Rectus (Right) | Sinister (Left) |

| Projected Activity | Auxin Mimic (Herbicidal) | T1R3 Antagonist (Sweetness Inhibitor) |

| Binding Pocket | TIR1 (Plant Auxin Receptor) | T1R3-TMD (Class C GPCR) |

| Key Interaction | Carboxylate bridge to Arg/Lys | Hydrophobic interaction via Iodine |

Part 2: Pharmacodynamics (The "Why")

The (2S)-Isomer: T1R3 Transmembrane Domain Inhibition

The (2S)-enantiomer of phenoxypropanoic acids is the active pharmacophore for inhibiting the human sweet taste receptor. Unlike competitive antagonists that bind the Venus Flytrap Domain (VFD), (2S)-4-IPPA acts as a Negative Allosteric Modulator (NAM) .[1]

-

Mechanism: It binds to the 7-transmembrane domain (TMD) of the T1R3 subunit.

-

The Iodine Effect: The bulky 4-iodo group penetrates a specific hydrophobic pocket within the TMD more effectively than the 4-methoxy group of Lactisole, potentially stabilizing the receptor in an inactive conformation.

-

Causality: The stereoselectivity arises because the (S)-methyl group sterically fits the TMD pocket, whereas the (R)-methyl group causes a clash that prevents the "locking" of the receptor helices.

The (2R)-Isomer: Auxinic Activity & Off-Target Effects

Researchers must rigorously exclude the (2R)-isomer from biological assays intended for human receptors because it mimics Indole-3-acetic acid (Auxin).[1]

-

Risk: In high-throughput screening (HTS), (2R) contamination can lead to false negatives in toxicity screens or unexpected metabolic activation in non-target systems.[1]

Part 3: Asymmetric Synthesis Protocol (Self-Validating)

To avoid the yield loss of chiral resolution, we recommend Asymmetric Nucleophilic Substitution with inversion of configuration.[2] This protocol ensures high Enantiomeric Excess (ee).[1][3]

Reaction Logic

We utilize an

Reagents:

-

4-Iodophenol (Substrate)[1]

-

Methyl (2R)-2-bromopropionate (Chiral Source)[1]

-

Potassium Carbonate (

) (Base)[1] -

Acetonitrile (ACN) (Solvent)[1]

Step-by-Step Protocol:

-

Activation: Dissolve 4-iodophenol (1.0 eq) and

(2.0 eq) in anhydrous ACN. Stir at room temperature for 30 mins to form the phenoxide anion. -

Substitution: Dropwise add Methyl (2R)-2-bromopropionate (1.1 eq) at 0°C.

-

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Hydrolysis: Cool to RT. Add LiOH (3.0 eq) in THF:Water (1:1) to hydrolyze the ester.[1] Stir for 2 hours.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[1][4]

-

Result: The

attack inverts the (2R) center to yield (2S)-2-(4-iodophenoxy)propanoic acid .[1]

Figure 1: Stereoselective synthesis pathway utilizing SN2 inversion to yield the target (S)-isomer.

Part 4: Analytical Characterization (Chiral HPLC)

Standard polarimetry (

Methodology:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 230 nm (Iodine absorbance) and 280 nm.[1]

Expected Result:

-

The (2R)-isomer typically elutes before the (2S)-isomer on OD-H columns due to the specific interaction of the "rectus" methyl group with the carbamate linkage of the stationary phase.

Part 5: Functional Assay (Calcium Mobilization)[1]

To verify the biological activity of the synthesized (2S)-isomer, use a FLIPR (Fluorometric Imaging Plate Reader) assay on HEK293 cells stably expressing hT1R2/hT1R3 and the promiscuous G-protein

Protocol:

-

Seeding: Plate transfected HEK293 cells in 96-well black-wall plates.

-

Dye Loading: Incubate with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C.

-

Agonist Prep: Prepare an

solution of Sucrose (approx. 100 mM) or Aspartame. -

Antagonist Addition: Add increasing concentrations of (2S)-4-IPPA (0.1

M to 100 -

Measurement: Inject Agonist. Monitor fluorescence (

).[1]

Data Interpretation:

-

Active (2S): Dose-dependent reduction in Peak Fluorescence (

).[1] -

Inactive (2R): No significant shift in the agonist dose-response curve.[1]

Figure 2: Functional calcium mobilization assay workflow for distinguishing isomer activity.

References

-

Jiang, P., et al. (2005).[1] "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste."[5][6] Journal of Biological Chemistry. Link

-

Nakagita, T., et al. (2019).[1][2][7] "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE. Link

-

Dambrouck, T., et al. (2005).[1] "Chiral separation of phenoxypropionic acid herbicides." Journal of Chromatography A. Link

-

Reiter, B., et al. (2009).[1] "Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property." Chemical Senses. Link

-

Stereochemistry of Auxins. (2024). "Mecoprop and related phenoxy herbicides: The R-enantiomer rule." Pesticide Biochemistry and Physiology. Link

Sources

- 1. Lactisole - Wikipedia [en.wikipedia.org]

- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 5. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Stereospecific Synthesis of (2S)-2-(4-Iodophenoxy)propanoic Acid from L-Lactate

Introduction

(2S)-2-(4-Iodophenoxy)propanoic acid is a chiral aryloxypropanoic acid derivative of significant interest in pharmaceutical and agrochemical research. Its stereospecific synthesis is crucial, as the biological activity of such compounds is often enantiomer-dependent. This application note provides a detailed, field-proven protocol for the synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid, starting from readily available and optically pure ethyl L-lactate. The described methodology leverages a stereospecific Mitsunobu reaction, a powerful tool for inverting the stereochemistry of an alcohol, to ensure the desired (S)-configuration in the final product.[1][2][3] This approach offers high yields and excellent enantiomeric purity, making it suitable for both research and process development applications.

The core of this synthetic strategy involves the coupling of 4-iodophenol with an ester of L-lactic acid. While the Williamson ether synthesis is a classic method for forming ether linkages, the Mitsunobu reaction provides a reliable alternative that proceeds with clean inversion of stereochemistry at the secondary alcohol center of the lactate moiety.[1][2][4][5][6] This is particularly advantageous as it allows for the direct conversion of the (S)-lactate starting material to the desired (S)-phenoxypropanoic acid product in a predictable manner.

This document will provide a comprehensive guide, including a detailed step-by-step protocol, a summary of materials and reaction parameters, and a discussion of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid from ethyl L-lactate is a two-step process:

-

Mitsunobu Reaction: Ethyl (S)-lactate is reacted with 4-iodophenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C2 position of the lactate, yielding ethyl (2S)-2-(4-iodophenoxy)propanoate.[1][2][3]

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to afford the target molecule, (2S)-2-(4-Iodophenoxy)propanoic acid.

The overall synthetic workflow is depicted in the following diagram:

Caption: Figure 1. Synthetic workflow for (2S)-2-(4-Iodophenoxy)propanoic acid.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| Ethyl (S)-lactate | ≥98% | Sigma-Aldrich |

| 4-Iodophenol | 99% | Alfa Aesar |

| Triphenylphosphine (PPh₃) | 99% | Acros Organics |

| Diethyl azodicarboxylate (DEAD) | 40% solution in toluene | Sigma-Aldrich |

| Diisopropyl azodicarboxylate (DIAD) | 97% | TCI |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

High-performance liquid chromatography (HPLC) system with a chiral column

Experimental Protocol

Step 1: Synthesis of Ethyl (2S)-2-(4-Iodophenoxy)propanoate

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (5.00 g, 22.7 mmol) and triphenylphosphine (6.57 g, 25.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Initial Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Lactate: Add ethyl (S)-lactate (2.95 g, 25.0 mmol) to the cooled solution.

-

Slow Addition of DEAD/DIAD: Slowly add diethyl azodicarboxylate (DEAD, 40% solution in toluene, 11.0 mL, 25.0 mmol) or diisopropyl azodicarboxylate (DIAD, 4.95 mL, 25.0 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture will typically turn from colorless to a pale yellow or orange.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate them under reduced pressure to yield ethyl (2S)-2-(4-iodophenoxy)propanoate as a colorless to pale yellow oil.

-

Step 2: Synthesis of (2S)-2-(4-Iodophenoxy)propanoic Acid

-

Hydrolysis Setup: Dissolve the ethyl (2S)-2-(4-iodophenoxy)propanoate (obtained from Step 1) in a mixture of ethanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

-

Addition of Base: Add sodium hydroxide (2.0 g, 50 mmol) to the solution and stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Acidification:

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

-

-

Isolation and Purification:

-

Collect the solid by vacuum filtration and wash it with cold water (3 x 20 mL).

-

Dry the solid under vacuum to yield the crude (2S)-2-(4-Iodophenoxy)propanoic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the final product as a white crystalline solid.[7]

-

Data Summary

| Parameter | Step 1: Mitsunobu Reaction | Step 2: Hydrolysis |

| Reactants | Ethyl (S)-lactate, 4-Iodophenol, PPh₃, DEAD/DIAD | Ethyl (2S)-2-(4-Iodophenoxy)propanoate, NaOH |

| Solvent | Anhydrous THF | Ethanol/Water |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | 12-16 hours | 4-6 hours |

| Typical Yield | 75-85% | 85-95% |

| Product | Ethyl (2S)-2-(4-Iodophenoxy)propanoate | (2S)-2-(4-Iodophenoxy)propanoic Acid |

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD), should be used with a mobile phase of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid for acidic compounds.[8][9][10][11]

Discussion

Mechanism and Stereochemistry

The Mitsunobu reaction is a cornerstone of this synthesis due to its predictable and clean inversion of stereochemistry.[1][2][3] The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD (or DIAD). This betaine then activates the hydroxyl group of the ethyl (S)-lactate, forming an alkoxyphosphonium salt, which is a good leaving group. The phenoxide, generated from the deprotonation of 4-iodophenol, then acts as a nucleophile and attacks the activated carbon center in an Sₙ2 fashion, leading to the inversion of configuration and the formation of the (S)-ether product.[2]

Caption: Figure 2. Simplified Mitsunobu reaction mechanism.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium intermediates and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for achieving high yields.

-

Order of Reagent Addition: The slow, dropwise addition of DEAD or DIAD at low temperatures is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Purification: Column chromatography is essential for removing the triphenylphosphine oxide and the reduced hydrazine dicarboxylate byproducts from the desired ester intermediate. Recrystallization of the final acid product is an effective method for achieving high purity.[7]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Wet reagents or solvent. | Ensure all glassware is flame-dried and use anhydrous solvents. |

| Incomplete reaction. | Increase reaction time and monitor by TLC. | |

| Formation of byproducts | Reaction temperature too high during DEAD/DIAD addition. | Maintain a low temperature (0-5 °C) during the addition. |

| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of NaOH and/or extend the reaction time. |

| Low enantiomeric excess | Racemization of the starting material or product. | Ensure the starting ethyl (S)-lactate has high enantiomeric purity. Avoid harsh reaction conditions. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive. Handle with care and avoid heating.

-

Triphenylphosphine is an irritant.

-

4-Iodophenol is harmful if swallowed and causes skin irritation.

-

Handle all solvents and reagents in accordance with their safety data sheets (SDS).

Conclusion

This application note provides a robust and reliable protocol for the stereospecific synthesis of (2S)-2-(4-Iodophenoxy)propanoic acid from ethyl L-lactate. The use of the Mitsunobu reaction ensures high stereochemical control, leading to a product with excellent enantiomeric purity. This method is well-suited for researchers and scientists in the fields of drug development and agrochemical synthesis who require access to optically pure aryloxypropanoic acids.

References

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)

-

(2S)-2-(4-hydroxyphenoxy)propanoic acid | C9H10O4 | CID 6950334 - PubChem. (URL: [Link])

- US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)

-

Purification and characterization of two enantioselective alpha-ketoglutarate-dependent dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH - PubMed. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

-

Mitsunobu Reaction - Master Organic Chemistry. (URL: [Link])

-

(2-Propenoic acid, 3-iodo-, (2E)-) - Organic Syntheses Procedure. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

-

2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. (URL: [Link])

- WO1993013046A1 - Stereo-selective synthesis of 2-aryl-propionic acids of high optical purity by using chiral oxazolines - Google P

-

Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - European Patent Office - EP 0192849 B1. (URL: [Link])

-

Chiral High Performance Liquid Chromatography: Review - IJPPR. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

-

Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds - Quick Company. (URL: [Link])

-

s-PLA Supplementary Infromation V6 - The Royal Society of Chemistry. (URL: [Link])

-

The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - CORE. (URL: [Link])

-

A broadly applicable stereospecific glycosylation - ResearchGate. (URL: [Link])

-

Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scientific Research Publishing. (URL: [Link])

-

HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (URL: [Link])

-

-

The Williamson Ether Synthesis. (URL: [Link])

-

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Merck [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: (2S)-2-(4-Iodophenoxy)propanoic acid as a Versatile Chiral Building Block in Synthesis

Introduction: The Strategic Value of (2S)-2-(4-Iodophenoxy)propanoic acid

In the landscape of modern chemical synthesis, the demand for enantiomerically pure building blocks is paramount for the development of effective and selective pharmaceuticals and agrochemicals.[1][2][3] Chiral molecules, possessing a non-superimposable mirror image, often exhibit profoundly different biological activities. The (S)-enantiomer of a compound might be a potent therapeutic, while its (R)-enantiomer could be inactive or even harmful. (2S)-2-(4-Iodophenoxy)propanoic acid emerges as a high-value chiral synthon, strategically designed for multifaceted applications.

This molecule incorporates three key structural features that make it a powerful tool for synthetic chemists:

-

A Defined Stereocenter: The propanoic acid backbone possesses a stereocenter in the (S)-configuration. This is crucial for building molecules where specific stereochemistry is essential for biological function, such as in the class of aryloxyphenoxypropionate (AOPP) herbicides, where the (R)-enantiomer is typically the active form (note the stereochemical descriptor changes based on Cahn-Ingold-Prelog priority rules when the substituent on the phenoxy ring is varied).[4][5]

-

The Aryloxyphenoxypropionate Scaffold: This core structure is a well-established pharmacophore and toxophore, recognized for its utility in agrochemical design and its presence in certain classes of drugs.[4][6]

-

A Versatile Aryl Iodide Handle: The iodine atom at the para-position of the phenyl ring is not merely a placeholder. It is a highly reactive and versatile functional group, serving as a key site for post-synthetic modification via modern cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in both drug discovery and the development of new agrochemicals.

This guide provides an in-depth exploration of (2S)-2-(4-Iodophenoxy)propanoic acid, presenting its properties, synthetic utility, and detailed protocols for its application as a chiral building block.

Physicochemical & Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is the foundation of successful and safe laboratory execution.

Physicochemical Data

The properties of (2S)-2-(4-Iodophenoxy)propanoic acid are summarized below. Data is based on closely related structures and computational predictions where direct experimental values are not available.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(4-iodophenoxy)propanoic acid | - |

| Molecular Formula | C₉H₉IO₄ | - |

| Molecular Weight | 308.07 g/mol | PubChem (Analog)[7] |

| CAS Number | Not available | - |

| Appearance | Expected to be a white to off-white solid | Analog Data[8] |

| Melting Point | Not available; (related compounds range from 127-158 °C) | Analog Data[8][9] |

| Solubility | Soluble in alcohols, THF, DCM; sparingly soluble in water | Analog Data[8] |

| pKa | Estimated ~4.5 (Carboxylic acid) | General Chemical Principles |

Safety & Handling

As with any laboratory chemical, proper safety precautions are essential. Based on the material safety data sheets (MSDS) of analogous phenoxypropanoic acids, the following guidelines should be strictly followed.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses with side shields or goggles).[12][13]

-